

5-Bromo-2-fluorophenylacetic acid solubility data

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Compound of Interest

Compound Name: 5-Bromo-2-fluorophenylacetic acid

Cat. No.: B1273536

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An In-Depth Technical Guide to the Solubility of **5-Bromo-2-fluorophenylacetic Acid**

Introduction

5-Bromo-2-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, utilized in the synthesis of a variety of potential therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. Among these properties, solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of derivative compounds.

This technical guide provides a comprehensive overview of the determination of the solubility of **5-Bromo-2-fluorophenylacetic acid**. While specific quantitative solubility data for this compound is not readily available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary experimental protocols and data presentation frameworks to determine and report this vital information.

Physicochemical Properties of 5-Bromo-2-fluorophenylacetic Acid

A summary of the known physicochemical properties of **5-Bromo-2-fluorophenylacetic acid** is presented below. These properties can influence its solubility characteristics.

Property	Value	Reference
CAS Number	883514-21-4	[1] [2]
Molecular Formula	C ₈ H ₆ BrFO ₂	[1]
Molecular Weight	233.03 g/mol	[1] [2]
Melting Point	111-112 °C	
Boiling Point	319.6 °C at 760 mmHg	
Appearance	Off-white crystalline solid	
XLogP3	2.2	

Solubility Data of 5-Bromo-2-fluorophenylacetic Acid

As of the latest literature review, specific quantitative solubility data for **5-Bromo-2-fluorophenylacetic acid** in various solvents has not been reported. To facilitate the collection and comparison of such data, the following table structure is provided for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of **5-Bromo-2-fluorophenylacetic Acid**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
e.g., Water	e.g., 25	e.g., Shake-Flask		
e.g., Ethanol	e.g., 25	e.g., Shake-Flask		
e.g., Methanol	e.g., 25	e.g., Shake-Flask		
e.g., Acetone	e.g., 25	e.g., Shake-Flask		
e.g., Dichloromethane	e.g., 25	e.g., Shake-Flask		
e.g., Ethyl Acetate	e.g., 25	e.g., Shake-Flask		
e.g., Toluene	e.g., 25	e.g., Shake-Flask		
e.g., Phosphate Buffer (pH 7.4)	e.g., 37	e.g., Shake-Flask		

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution becomes saturated.

Materials:

- **5-Bromo-2-fluorophenylacetic acid** (solid)
- High-purity solvents of interest

- Analytical balance
- Glass vials with screw caps
- Thermostatic shaker bath or incubator
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

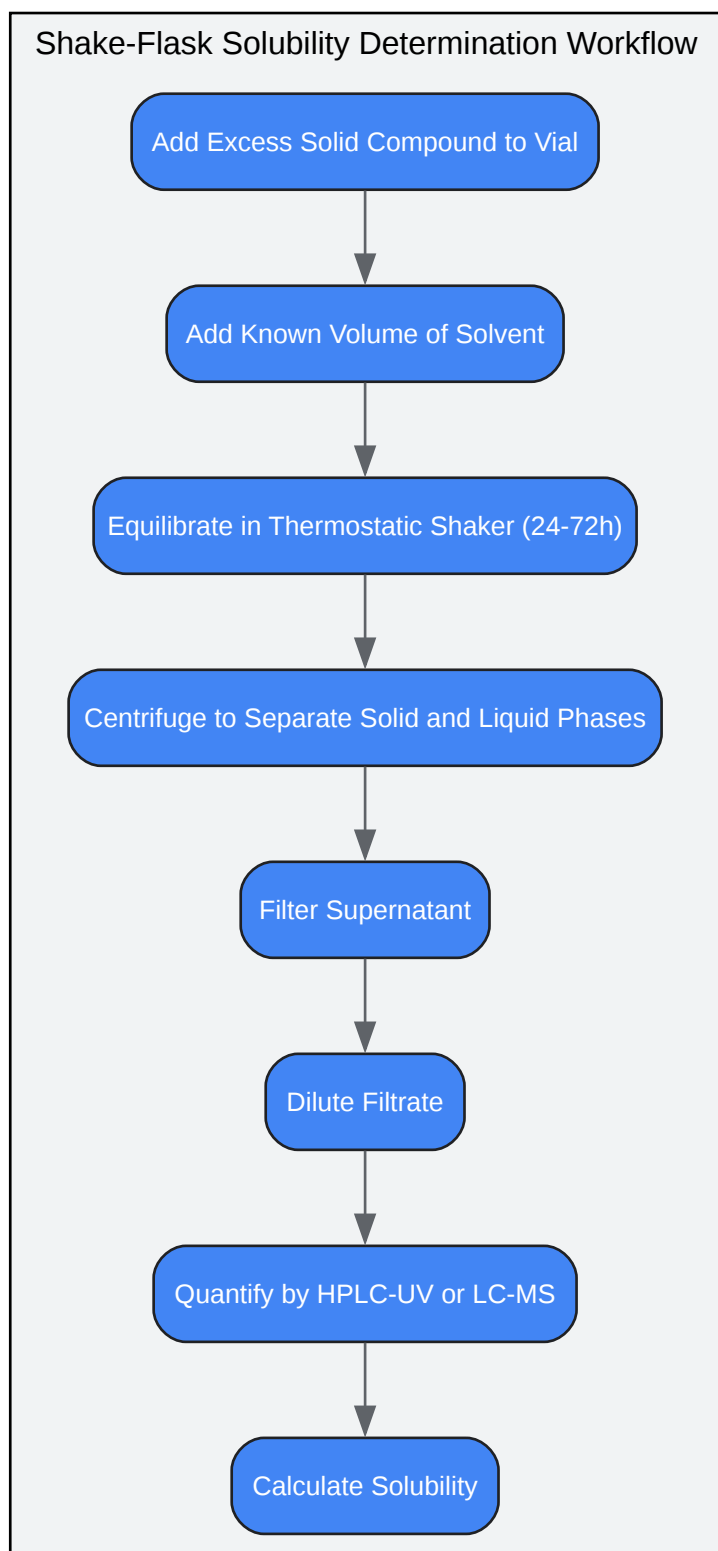
Procedure:

- **Preparation:** Add an excess amount of solid **5-Bromo-2-fluorophenylacetic acid** to a glass vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.
- **Solvent Addition:** Accurately add a known volume of the desired solvent to the vial.
- **Equilibration:** Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). The agitation speed should be sufficient to keep the solid suspended. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
- **Phase Separation:** After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vial at a high speed.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert filter (e.g., 0.22 μm PTFE) to remove any remaining solid particles.
- **Dilution:** Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantification: Analyze the concentration of **5-Bromo-2-fluorophenylacetic acid** in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of **5-Bromo-2-fluorophenylacetic acid** is a fundamental parameter that is essential for its application in research and drug development. While quantitative data is not currently available in the public domain, this guide provides a robust framework for its experimental determination using the reliable shake-flask method. By following the detailed protocol and utilizing the provided data table structure, researchers can generate high-quality, comparable solubility data. The dissemination of such information within the scientific community is highly encouraged to accelerate future research and development efforts involving this important chemical entity.

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